REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2[CH:9]=[C:10]([CH:14]3OCC[O:15]3)[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>C(#N)C>[C:1]1([S:7][C:8]2[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=2)[CH:14]=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
2-(3-phenylsulfanylphenyl)-[1,3]-dioxolane
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC=1C=C(C=CC1)C1OCCO1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuum
|
Type
|
CUSTOM
|
Details
|
to remove most of the acetonitrile
|
Type
|
ADDITION
|
Details
|
dilute with water
|
Type
|
EXTRACTION
|
Details
|
extract with ether
|
Type
|
WASH
|
Details
|
wash once with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (Na2SO4) the organics,
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |